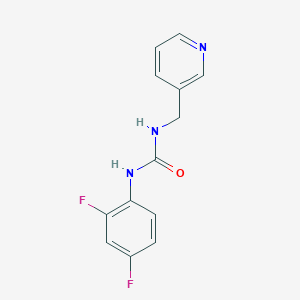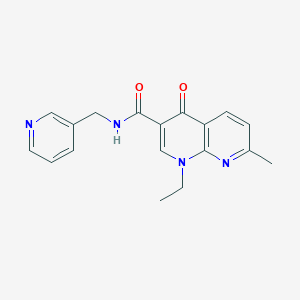
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as PD 0332991, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first discovered in 2002 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 selectively inhibits CDK4/6 by binding to the ATP-binding pocket of the enzymes. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the G1-S transition of the cell cycle. By inhibiting CDK4/6 and preventing Rb phosphorylation, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 induces cell cycle arrest and prevents cancer cells from proliferating.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been shown to have significant effects on tumor growth and progression in preclinical studies. It has been shown to induce cell cycle arrest in cancer cells and prevent tumor growth in animal models. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has several advantages for lab experiments. It is a highly selective inhibitor of CDK4/6 and has minimal off-target effects. It is also water-soluble and can be easily administered to cells or animals. However, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has some limitations for lab experiments. It has a short half-life in vivo and requires frequent dosing to maintain therapeutic levels. It is also relatively expensive compared to other CDK4/6 inhibitors.
Direcciones Futuras
For N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 include optimizing dosing regimens, identifying biomarkers for patient selection, and exploring combination therapies with other anti-cancer agents.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline and 3,4-dimethylphenol. The final step involves acetylation of the amine group with acetic anhydride and subsequent reaction with 2-chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and yield of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can prevent cancer cells from proliferating and induce cell cycle arrest. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer, including breast cancer, lung cancer, and melanoma.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-15-9-13(18)5-7-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSFFDJMUYKTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)




![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)